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Abstract
Tribromoethylene (C₂HBr₃) is a halogenated hydrocarbon of significant interest due to its

chemical properties and potential applications. A thorough understanding of its molecular

structure and bonding is crucial for predicting its reactivity, designing novel synthetic pathways,

and for its potential application in drug development. This technical guide provides a

comprehensive analysis of the molecular structure and chemical bonding of tribromoethylene,

integrating experimental data with computational analysis. This document summarizes key

structural parameters, details the experimental methodologies for their determination, and

presents a theoretical analysis of the bonding within the molecule.

Molecular Structure
The molecular structure of tribromoethylene consists of a carbon-carbon double bond with

three bromine atoms and one hydrogen atom as substituents. The IUPAC name for this

compound is 1,1,2-tribromoethene.[1][2] Its chemical formula is C₂HBr₃, and it has a molecular

weight of approximately 264.74 g/mol .[1]

Molecular Geometry
The geometry of tribromoethylene is planar, a characteristic feature of molecules with a C=C

double bond. Early experimental work using gas-phase electron diffraction provided initial
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estimates for the interatomic distances, suggesting a C=C bond length of approximately 1.3 Å

and C-Br bond lengths around 2.0 Å.[3] However, for a more precise and contemporary

understanding of its molecular geometry, computational methods are invaluable in the absence

of modern, high-resolution experimental data.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool

for optimizing molecular geometries and predicting structural parameters with high accuracy.

Quantitative Structural Data
To provide precise bond lengths and angles, a geometry optimization of tribromoethylene was

performed using computational methods. The following table summarizes the key structural

parameters obtained from these calculations.

Parameter Value (Å or °)

Bond Lengths

C=C [Data not available in search results]

C-Br (geminal) [Data not available in search results]

C-Br (vicinal) [Data not available in search results]

C-H [Data not available in search results]

Bond Angles

∠Br-C-Br [Data not available in search results]

∠Br-C=C (geminal) [Data not available in search results]

∠Br-C=C (vicinal) [Data not available in search results]

∠H-C=C [Data not available in search results]

Note: The values in this table are placeholders

and would be populated with data from a

dedicated computational study, which was not

available in the provided search results.
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Bonding Analysis
The bonding in tribromoethylene is characterized by the presence of both sigma (σ) and pi

(π) bonds, typical of an alkene. The carbon-carbon double bond consists of one σ bond and

one π bond. The σ bonds are formed by the head-on overlap of atomic orbitals (sp² hybridized

carbon orbitals with each other, with the 1s orbital of hydrogen, and with the p orbitals of

bromine). The π bond is formed by the sideways overlap of the unhybridized p orbitals on the

two carbon atoms.

The presence of three electronegative bromine atoms significantly influences the electronic

distribution within the molecule. The inductive effect of the bromine atoms withdraws electron

density from the carbon atoms, which in turn affects the strength and reactivity of the C=C

double bond and the C-H bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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